molecular formula C11H13BO4 B1446485 1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid CAS No. 1628507-89-0

1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid

Cat. No. B1446485
M. Wt: 220.03 g/mol
InChI Key: GNYDSCKYOPJKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid” is a boron-substituted cyclopropane derivative . It has a molecular weight of 220.03 and a molecular formula of C11H13BO4 . The compound is also known as 1-(4-Borono-3-methylphenyl)cyclopropanecarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring attached to a carboxylic acid group and a 4-(dihydroxyboranyl)-3-methylphenyl group . The InChI key for this compound is GNYDSCKYOPJKTK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 446.9±55.0 °C at 760 mmHg . It is recommended to store the compound at 0-8 °C .

Scientific Research Applications

Structural Analysis and Conformation

  • Cyclopropane carboxylic acids, such as 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, have been studied for their structure and conformation using X-ray methods, providing insights into the molecular geometry and interactions in cyclopropane derivatives (J. Korp, I. Bernal, & R. Fuchs, 1983).

Inclusion Compounds and Crystal Structures

  • Studies on the crystal structures of cyclopropane dicarboxylic acids and their inclusion compounds with solvents like dimethyl sulphoxide reveal detailed information on host-guest interactions and molecular organization in such compounds (I. Csöregh, O. Gallardo, E. Weber, M. Hecker, & A. Wierig, 1992).

Synthesis and Derivatives

  • The synthesis of novel cyclopropane carboxylic acids and their derivatives, including spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid, has been described. These syntheses highlight the diversity and potential of cyclopropane-based compounds in chemical research (S. Yong, A. Ung, S. Pyne, B. Skelton, & A. White, 2007).

Catalysis and Chemical Transformations

  • Research on cyclopropanes has also delved into catalytic cyclopropenation processes and their applications in synthesizing various cyclopropyl-containing compounds, including amino acids and bioactive molecules (Hassan Imogaı̈, G. Bernardinelli, C. Gränicher, M. Moran, J. Rossier, & P. Müller, 1998).

Biological Applications and Natural Occurrences

  • Cyclopropane carboxylic acids like 1-aminocyclopropane-1-carboxylic acid have been studied for their roles in biological processes and the synthesis of natural compounds, underlining the importance of cyclopropane derivatives in biochemistry (Michael G. Coleman & A. Hudson, 2016).

properties

IUPAC Name

1-(4-borono-3-methylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c1-7-6-8(2-3-9(7)12(15)16)11(4-5-11)10(13)14/h2-3,6,15-16H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYDSCKYOPJKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2(CC2)C(=O)O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207633
Record name 1-(4-Borono-3-methylphenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid

CAS RN

1628507-89-0
Record name 1-(4-Borono-3-methylphenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628507-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Borono-3-methylphenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.